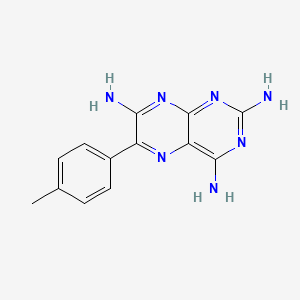![molecular formula C10H6N2OS B14737115 Thiopyrano[3,2-e]benzimidazol-7(3H)-one CAS No. 6813-45-2](/img/structure/B14737115.png)
Thiopyrano[3,2-e]benzimidazol-7(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiopyrano[3,2-e]benzimidazol-7(3H)-one is a heterocyclic compound that features a unique fusion of thiopyrano and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thiopyrano[3,2-e]benzimidazol-7(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with a thiopyranone derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Thiopyrano[3,2-e]benzimidazol-7(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as bromine or chlorine; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
Thiopyrano[3,2-e]benzimidazol-7(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Thiopyrano[3,2-e]benzimidazol-7(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell cycle regulation, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Thiopyrano[3,2-e]benzimidazol-7(3H)-one can be compared with other similar compounds such as:
Thiopyrano[2,3-d]thiazole: Another heterocyclic compound with a thiopyrano ring, known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring structure, investigated for its potential as a CDK2 inhibitor in cancer treatment.
Imidazole Derivatives: Compounds with an imidazole ring, widely used in pharmaceuticals for their diverse biological activities.
Uniqueness: this compound stands out due to its unique fusion of thiopyrano and benzimidazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6813-45-2 |
|---|---|
Molekularformel |
C10H6N2OS |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
3H-thiopyrano[3,2-e]benzimidazol-7-one |
InChI |
InChI=1S/C10H6N2OS/c13-9-4-1-6-8(14-9)3-2-7-10(6)12-5-11-7/h1-5H,(H,11,12) |
InChI-Schlüssel |
DMVUGSOFXSJMMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)SC2=C1C3=C(C=C2)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


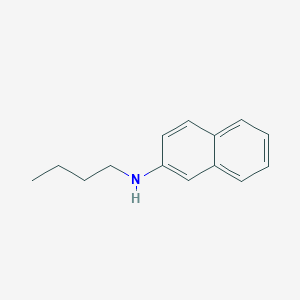

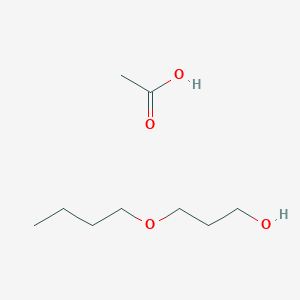
![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

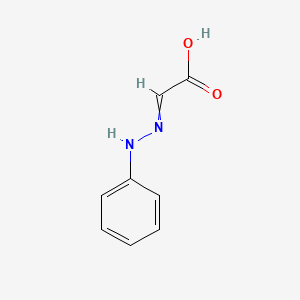
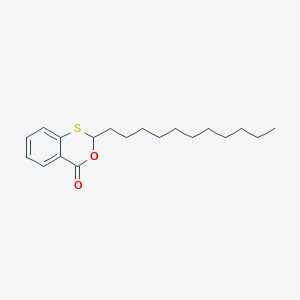
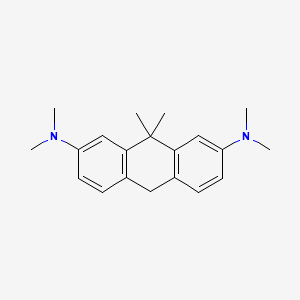
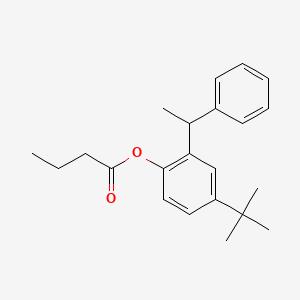
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)


